3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
CAS No.: 618098-96-7
Cat. No.: VC16132570
Molecular Formula: C17H12Cl2N2O
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618098-96-7 |
|---|---|
| Molecular Formula | C17H12Cl2N2O |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C17H12Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-10H,1H3 |
| Standard InChI Key | NSBRQFHRAZGPPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Composition
The compound’s IUPAC name, 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde, precisely describes its structure:
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A pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) at position 4 bears an aldehyde functional group.
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Position 3 is substituted with a 2,4-dichlorophenyl group, introducing electron-withdrawing chlorine atoms.
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Position 1 is occupied by a p-tolyl group (4-methylphenyl), contributing hydrophobic character .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 618098-96-7 |
| Molecular Formula | C₁₇H₁₂Cl₂N₂O |
| Molecular Weight | 331.2 g/mol |
| SMILES Notation | CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
| InChI Key | NSBRQFHRAZGPPU-UHFFFAOYSA-N |
The canonical SMILES string and InChI key provide unambiguous representations for database searches and computational modeling .
Synthesis and Manufacturing Processes
Multi-Step Synthetic Routes
The synthesis typically involves condensation and cyclization reactions, as outlined in methodologies for analogous pyrazole-4-carbaldehydes :
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Precursor Preparation:
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Optimization Challenges:
Table 2: Key Synthetic Parameters
| Parameter | Conditions |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst | Concentrated H₂SO₄ |
| Solvent System | DMF-Ethanol (1:3 v/v) |
| Typical Yield | 68–85% |
Physicochemical Characterization
Spectroscopic Profiles
Infrared Spectroscopy (IR):
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Strong absorption at 1675–1676 cm⁻¹ confirms the C=O stretch of the aldehyde group.
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Peaks at 1513–1524 cm⁻¹ and 1346–1365 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretches in nitro-containing analogs .
¹H-NMR Spectroscopy:
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Aldehyde proton appears as a singlet at δ 9.90–10.08 ppm.
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Aromatic protons of the p-tolyl group resonate as doublets at δ 7.35–7.45 ppm (J = 7.5–8.0 Hz) .
Biological Activities and Mechanisms
Pharmacological Prospects
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Anticancer Applications: Pyrazole analogs inhibit tubulin polymerization (e.g., combretastatin-like activity).
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Antimicrobial Effects: Chlorine substituents disrupt microbial cell membranes via hydrophobic interactions.
Future Directions and Challenges
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Structure-Activity Relationship (SAR) Studies:
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Systematic variation of substituents to optimize bioavailability.
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Scale-Up Challenges:
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Improving atom economy in aldehyde functionalization steps.
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